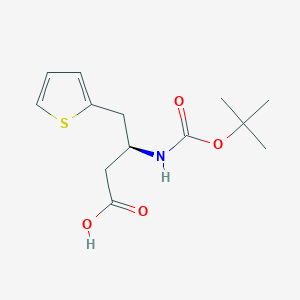

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is related to the broader family of amino acids that have been modified for specific scientific or industrial applications. These modifications often involve the introduction of protective groups like tert-butoxycarbonyl (Boc) to amino groups, which play a crucial role in peptide synthesis and other areas of chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include protection of amino groups, alkylation, and the introduction of specific functional groups through selective reactions. For example, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate showcases the use of protection strategies and alkylation as key steps in producing complex amino acid derivatives (Hsiao, 1998).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

This compound serves as a valuable intermediary in synthetic chemistry for the development of protected amino acids and peptides, critical for peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, allowing for selective reactions in complex synthetic routes. Heydari et al. (2007) demonstrated the efficiency of H3PW12O40 as a catalyst for the N-tert-butoxycarbonylation of amines, highlighting its utility in synthesizing N-Boc amino acids with high chemoselectivity and excellent yields, essential for peptide synthesis without racemization risks (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007). Moreover, Kubryk and Hansen (2006) utilized asymmetric hydrogenation of enamine esters to synthesize beta-amino acid pharmacophores, showcasing the compound's role in preparing N-Boc protected amino esters with high enantiomeric excess, underpinning its significance in asymmetric synthesis (Kubryk & Hansen, 2006).

Material Science and Catalysis

In the realm of material science, the compound has been explored for the development of novel materials with potential applications in chemosensors and electronic devices. Esteves, Raposo, and Costa (2016) synthesized novel fluorescent 4,5-diarylimidazolyl-phenylalanines by reacting N-tert-butyloxycarbonyl-4-formylphenylalanine methyl ester with aromatic diones, examining their application as amino acid-based fluorimetric chemosensors for ion recognition, demonstrating the compound's utility in developing new materials for biological and analytical applications (Esteves, Raposo, & Costa, 2016).

Bioorganic Chemistry and Drug Development

In bioorganic chemistry, research focuses on synthesizing compounds that can bind to specific biological targets for therapeutic applications. Riccardi et al. (2019) discussed the synthesis of novel Pt(II)-complexes with an alanine-based ligand for potential dual action in cancer therapy, highlighting the compound's role in developing new cancer treatments with specific action mechanisms (Riccardi et al., 2019). Additionally, Aiello et al. (2016) designed and synthesized new TRPV1 channel modulators, identifying 4-(thiophen-2-yl)butanoic acid as a cyclic substitute for capsaicin's unsaturated alkyl chain. This research underscores the compound's potential in developing novel agonists for TRPV1 receptors, which could have implications in pain management and neuroprotection (Aiello et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQYZXFFROGLRS-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CS1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)

![2-Hydroxy-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1143115.png)

![Xanthylium, 6-(diethylamino)-1,2,3,4-tetrahydro-4-[(5,8,9,10-tetrahydro-6H-benzo[c]xanthen-11-yl)methylene]-, perchlorate (9CI)](/img/structure/B1143116.png)